3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
CAS No.: 134053-92-2
Cat. No.: VC8230931
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134053-92-2 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | CSBJIXVKDCZBPF-YFKPBYRVSA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]1CCC(=O)O |
| SMILES | C1CC(=O)NC1CCC(=O)O |
| Canonical SMILES | C1CC(=O)NC1CCC(=O)O |
Introduction
3-[(2S)-5-Oxopyrrolidin-2-yl]propanoic acid is a compound that belongs to the class of organic acids, specifically incorporating a pyrrolidine ring. This compound is of interest due to its potential applications in pharmaceutical and chemical research. Despite limited specific information available directly on this compound, understanding its structure and potential properties can provide insights into its possible uses.
Synthesis and Preparation
While specific synthesis methods for 3-[(2S)-5-Oxopyrrolidin-2-yl]propanoic acid are not detailed in the available literature, compounds with similar structures often involve reactions that form the pyrrolidine ring and then attach it to a propanoic acid moiety. Common methods might include condensation reactions or cyclization processes.
Potential Applications
Compounds with pyrrolidine rings are often explored for their biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, derivatives of 5-oxopyrrolidine have shown promising results in these areas, as seen in studies on related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume